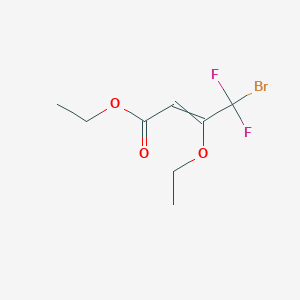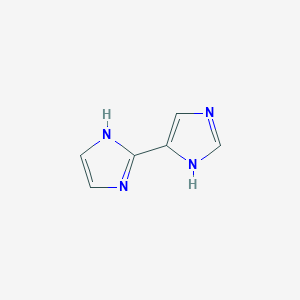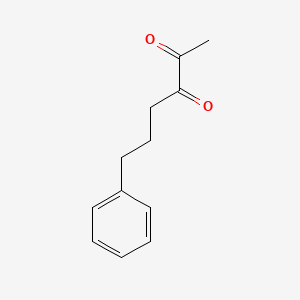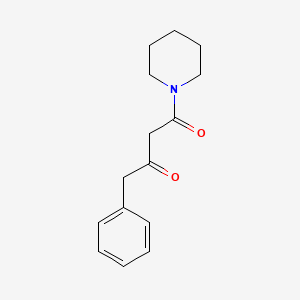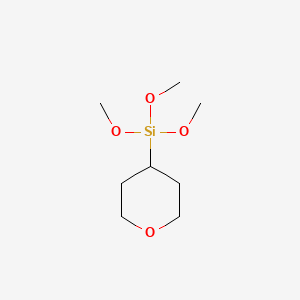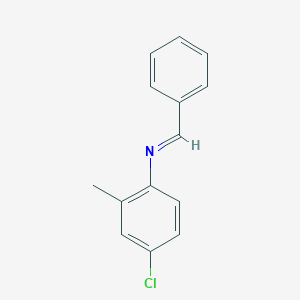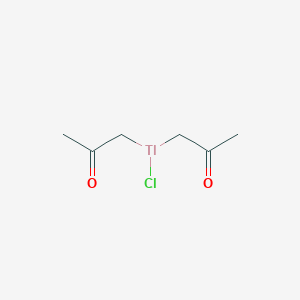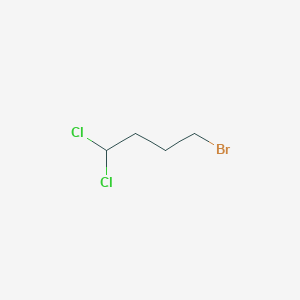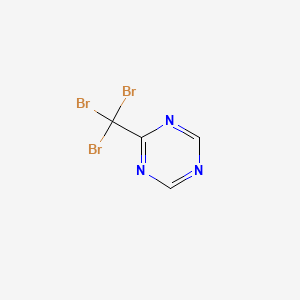
2-(Tribromomethyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tribromomethyl)-1,3,5-triazine is a halogenated triazine compound characterized by the presence of three bromine atoms attached to a methyl group, which is further connected to a triazine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tribromomethyl)-1,3,5-triazine typically involves the bromination of 2-methyl-1,3,5-triazine. The reaction is carried out using bromine or other brominating agents under controlled conditions to ensure selective tribromination. Common reagents used in this process include molecular bromine (Br2) and N-bromosuccinimide (NBS). The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and degradation of the triazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2-(Tribromomethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used in substitution reactions, typically in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted triazines, triazine oxides, and reduced triazine derivatives, depending on the reaction conditions and reagents used.
科学研究应用
2-(Tribromomethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(Tribromomethyl)-1,3,5-triazine involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific pathways. The bromine atoms play a crucial role in its reactivity, facilitating the formation of covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
2-(Trichloromethyl)-1,3,5-triazine: Similar in structure but with chlorine atoms instead of bromine.
2-(Tribromomethyl)-1,3,5-triazine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
This compound is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or unsubstituted counterparts. The bromine atoms enhance its electrophilicity, making it a versatile reagent in organic synthesis and a potential candidate for various applications in research and industry.
属性
CAS 编号 |
143213-07-4 |
|---|---|
分子式 |
C4H2Br3N3 |
分子量 |
331.79 g/mol |
IUPAC 名称 |
2-(tribromomethyl)-1,3,5-triazine |
InChI |
InChI=1S/C4H2Br3N3/c5-4(6,7)3-9-1-8-2-10-3/h1-2H |
InChI 键 |
CWQZLVPKEVXEOB-UHFFFAOYSA-N |
规范 SMILES |
C1=NC=NC(=N1)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)

